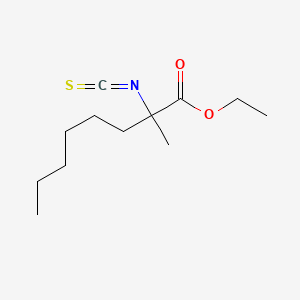
Ethyl 2-isothiocyanato-2-methyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-isothiocyanato-2-methyloctanoate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl ester of 2-methyloctanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isothiocyanates, including ethyl 2-isothiocyanato-2-methyloctanoate, typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base, followed by desulfurization . One common method involves the formation of a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate product. This process can be carried out under mild conditions and is suitable for both aliphatic and aromatic amines .
Industrial Production Methods: Industrial production of isothiocyanates often employs similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Cyanuric acid is sometimes used as a desulfurylation reagent in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-isothiocyanato-2-methyloctanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Solvents: Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Major Products:
Thioureas: Reaction with primary amines.
Carbamates: Reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-isothiocyanato-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in cancer chemoprevention and as a potential therapeutic agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-isothiocyanato-2-methyloctanoate involves the interaction of the isothiocyanate group with biological molecules. The compound can modify proteins by reacting with thiol groups, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . This mechanism underlies its anticancer and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer effects.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties.
Uniqueness: Ethyl 2-isothiocyanato-2-methyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ethyl ester group enhances its solubility and reactivity compared to other isothiocyanates .
Eigenschaften
Molekularformel |
C12H21NO2S |
|---|---|
Molekulargewicht |
243.37 g/mol |
IUPAC-Name |
ethyl 2-isothiocyanato-2-methyloctanoate |
InChI |
InChI=1S/C12H21NO2S/c1-4-6-7-8-9-12(3,13-10-16)11(14)15-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
XIODYEOKMNWKFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C(=O)OCC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


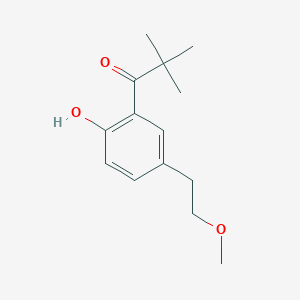
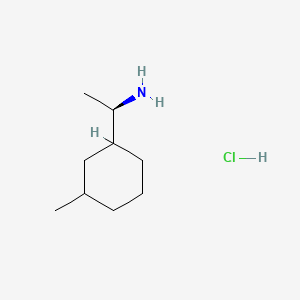


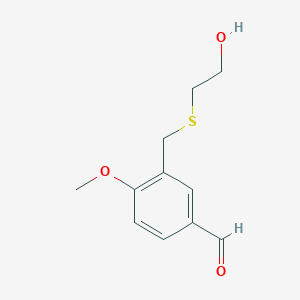

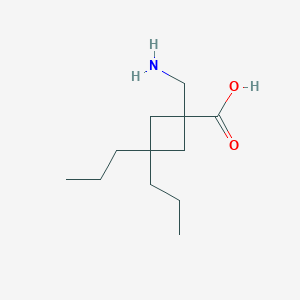
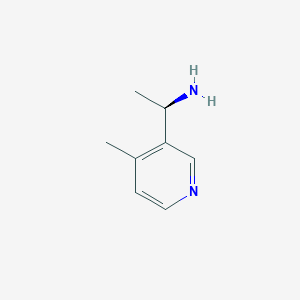

![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)

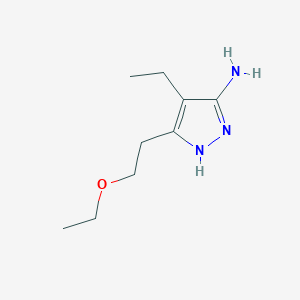
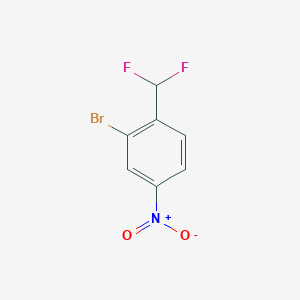
![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
